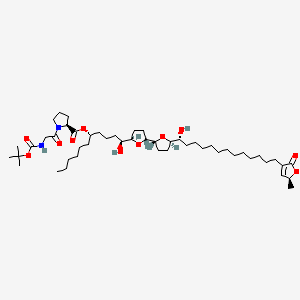
Anticancer agent 33
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 33 is a novel compound that has shown significant promise in the treatment of various cancers. This compound is part of a new class of anticancer agents that target specific molecular pathways involved in cancer cell proliferation and survival. Its unique structure and mechanism of action make it a valuable addition to the arsenal of anticancer therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 33 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. One common synthetic route involves the use of pyrimidine derivatives, which are known for their anticancer properties . The reaction conditions typically include the use of catalysts such as magnesium chloride or cupric nitrate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to make the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Anticancer agent 33 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced biological activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis .
Aplicaciones Científicas De Investigación
Anticancer agent 33 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Anticancer agent 33 involves targeting specific molecular pathways that are crucial for cancer cell survival. It primarily acts by inhibiting key enzymes and signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often upregulated in cancer cells . Additionally, it induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
Comparación Con Compuestos Similares
- Pyrimidine derivatives
- Quinoline-chalcone hybrids
- Anthraquinone-based compounds
Comparison: Anticancer agent 33 stands out due to its unique structure and specific mechanism of action. Unlike other similar compounds, it has shown higher efficacy in inhibiting cancer cell growth and inducing apoptosis at lower concentrations . Additionally, its ability to target multiple pathways simultaneously makes it a more versatile and potent anticancer agent .
Propiedades
Fórmula molecular |
C49H84N2O11 |
|---|---|
Peso molecular |
877.2 g/mol |
Nombre IUPAC |
[(1S,5S)-1-hydroxy-1-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecan-5-yl] (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C49H84N2O11/c1-6-7-8-18-23-37(59-47(56)38-25-21-32-51(38)45(54)34-50-48(57)62-49(3,4)5)24-20-27-40(53)42-29-31-44(61-42)43-30-28-41(60-43)39(52)26-19-16-14-12-10-9-11-13-15-17-22-36-33-35(2)58-46(36)55/h33,35,37-44,52-53H,6-32,34H2,1-5H3,(H,50,57)/t35-,37-,38-,39+,40-,41+,42+,43+,44+/m0/s1 |
Clave InChI |
CFTHBBLOPSXQGX-VNGIAEKZSA-N |
SMILES isomérico |
CCCCCC[C@@H](CCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)OC(=O)[C@@H]4CCCN4C(=O)CNC(=O)OC(C)(C)C |
SMILES canónico |
CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)OC(=O)C4CCCN4C(=O)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


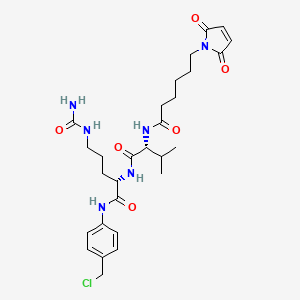
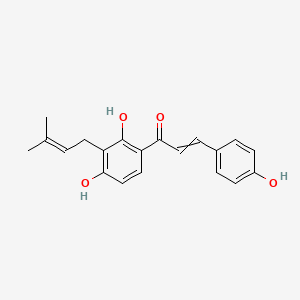
![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)

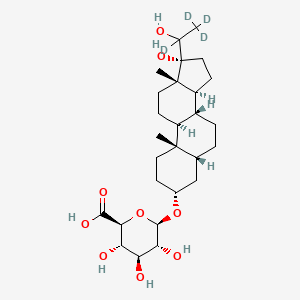

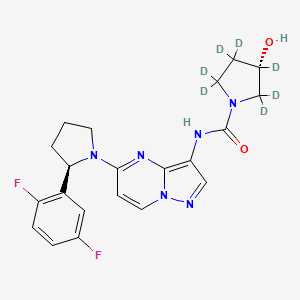
![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
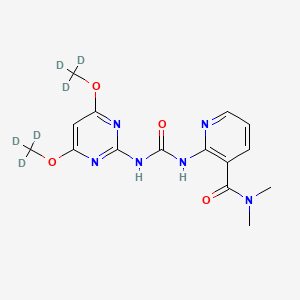
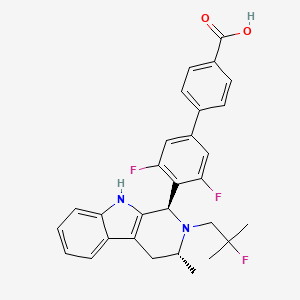
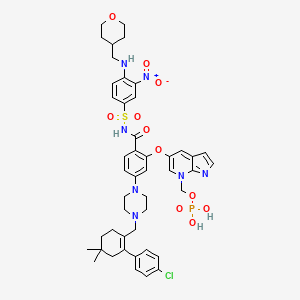

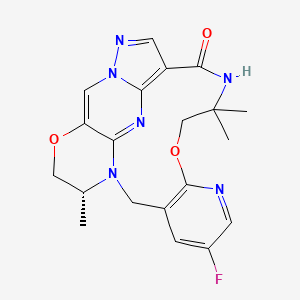
![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)
